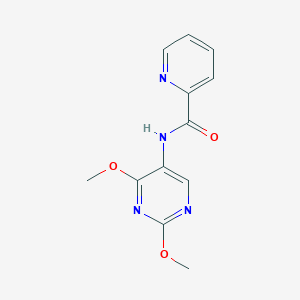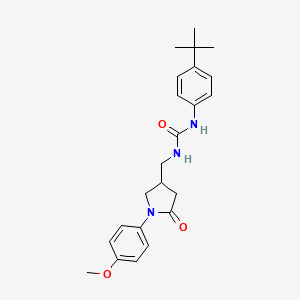
1-(4-(Tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urea in Biosensors
Urea, a key component in the chemical structure of interest, is extensively studied for its application in biosensors. These devices are critical for detecting and quantifying urea levels, which is essential in medical diagnostics, environmental monitoring, and food safety. Urea biosensors utilize the enzyme urease as a bioreceptor, incorporating various materials such as nanoparticles and carbon materials for enzyme immobilization, enhancing the sensor's performance and durability (Botewad et al., 2021).
Environmental Impact and Degradation
The environmental fate of urea-based compounds, including their degradation in soil and water, has significant implications for ecological health. Studies have addressed the microbial degradation pathways of related compounds, such as ethyl tert-butyl ether (ETBE), highlighting the role of microorganisms in breaking down these substances under aerobic conditions. This research helps in understanding the biodegradability and potential environmental risks associated with the use of urea and its derivatives (Thornton et al., 2020).
Therapeutic Applications
Despite the exclusion of direct drug applications, it's noteworthy that urea derivatives exhibit a wide range of bioactivities that could inform therapeutic research. The unique hydrogen bonding capabilities of ureas make them significant in drug design, where they contribute to the modulation of selectivity, stability, and toxicity of lead molecules. This area of study emphasizes the versatility of urea in medicinal chemistry, underpinning its importance beyond conventional applications (Jagtap et al., 2017).
Agricultural Use and Efficiency
In agriculture, urea serves as a vital nitrogen source for crops. However, its efficient use is hampered by volatilization and leaching. The incorporation of urease inhibitors has been shown to significantly reduce these losses, enhancing the agronomic efficiency of urea fertilizers. This research is pivotal for developing sustainable farming practices that minimize environmental impact while maximizing crop yield (Cantarella et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-23(2,3)17-5-7-18(8-6-17)25-22(28)24-14-16-13-21(27)26(15-16)19-9-11-20(29-4)12-10-19/h5-12,16H,13-15H2,1-4H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBCSDXEWLNPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)
![4-Methyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2884806.png)
![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)
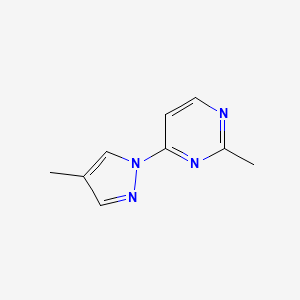
![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)
![7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2884814.png)
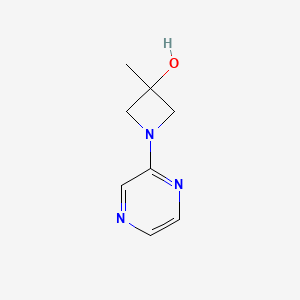
![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)


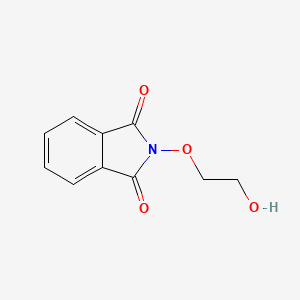
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)
